3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
The compound “3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It’s a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Synthesis Analysis
The compound was synthesized through a multi-step procedure . The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The mass spectrum was m/z 305.7446 [M + H]+; calculated for C15H20N4OS: M 305.1357 .Molecular Structure Analysis
The molecular structure of the compound was analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The mass spectrum was m/z 305.7446 [M + H]+; calculated for C15H20N4OS: M 305.1357 .Chemical Reactions Analysis
The compound was evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3- (piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Based on the structure and the known actions of similar compounds, it’s likely that it interacts with its targets (possibly dopamine and serotonin receptors) to modulate their activity .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to mood regulation, sleep, and appetite .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict a compound’s pharmacokinetic properties .
Result of Action
Based on the actions of similar compounds, it may have potential effects on mood, sleep, and appetite due to its possible role as a dopamine and serotonin antagonist .
Safety and Hazards
The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development . The isothiazole ring can also be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .
properties
IUPAC Name |
3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-12-3-2-4-14-15(12)22-17(27-14)24-9-7-23(8-10-24)13-5-6-25(16(13)26)11-18(19,20)21/h2-4,13H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJRCFALMSVOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4CCN(C4=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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